molecular formula C17H24N4O3 B2423590 3-heptyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-38-7

3-heptyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2423590
CAS No.: 899997-38-7
M. Wt: 332.404
InChI Key: XASAHVDIVRZHTD-UHFFFAOYSA-N
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Description

3-heptyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of oxazolo[2,3-f]purines. This compound is characterized by its unique structure, which includes a heptyl chain and three methyl groups attached to an oxazolo[2,3-f]purine core. The compound’s structure imparts specific chemical and physical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-heptyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and specific alkylating agents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the oxazolo ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling the reaction parameters is also common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-heptyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo[2,3-f]purine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-heptyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-heptyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: Lacks the heptyl chain, which may affect its chemical and biological properties.

    3-heptyl-1,6-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: Has one less methyl group, potentially altering its reactivity and interactions.

Uniqueness

3-heptyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and structural features. The presence of the heptyl chain and three methyl groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-heptyl-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-5-6-7-8-9-10-20-15(22)13-14(19(4)17(20)23)18-16-21(13)11(2)12(3)24-16/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASAHVDIVRZHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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